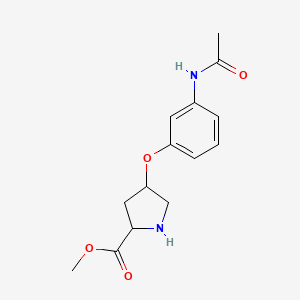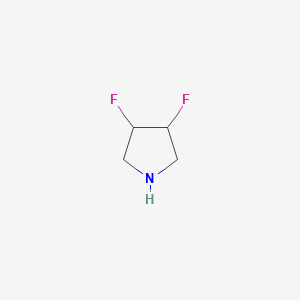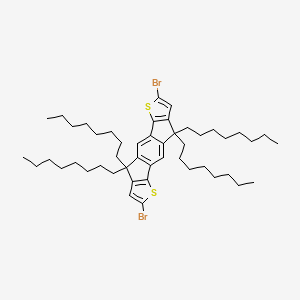
Methyl 4-(3-acetamidophenoxy)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL (2S,4S)-4-[3-(ACETYLAMINO)PHENOXY]-2-PYRROLIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrolidine ring and an acetylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S,4S)-4-[3-(ACETYLAMINO)PHENOXY]-2-PYRROLIDINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the acetylamino group, and the attachment of the phenoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and scalability while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL (2S,4S)-4-[3-(ACETYLAMINO)PHENOXY]-2-PYRROLIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The acetylamino and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
METHYL (2S,4S)-4-[3-(ACETYLAMINO)PHENOXY]-2-PYRROLIDINECARBOXYLATE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which METHYL (2S,4S)-4-[3-(ACETYLAMINO)PHENOXY]-2-PYRROLIDINECARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- METHYL 2-(ACETYLAMINO)-3-METHYLBUTANOATE
- Other pyrrolidine derivatives with acetylamino and phenoxy groups.
Uniqueness
METHYL (2S,4S)-4-[3-(ACETYLAMINO)PHENOXY]-2-PYRROLIDINECARBOXYLATE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions and applications that may not be achievable with similar compounds.
Propriétés
Formule moléculaire |
C14H18N2O4 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
methyl 4-(3-acetamidophenoxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-9(17)16-10-4-3-5-11(6-10)20-12-7-13(15-8-12)14(18)19-2/h3-6,12-13,15H,7-8H2,1-2H3,(H,16,17) |
Clé InChI |
BPPKVVRSLPYDAB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)OC2CC(NC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-(3'-Acetyl-[1,1'-biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B12105556.png)

![4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B12105591.png)

![4H-1-Benzopyran-4-one,5-(acetyloxy)-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-7-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-a-L-mannopyranosyl)oxy]-(9CI)](/img/structure/B12105607.png)

![7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile](/img/structure/B12105628.png)
![3-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12105630.png)
![3-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12105634.png)
![3-Ethyl-2-(5-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12105641.png)
![Methyl 1-benzyl-4-[6-(3-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-1-yl)-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate](/img/structure/B12105645.png)


![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid; propan-2-amine](/img/structure/B12105667.png)
